3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H27ClN2O4S and its molecular weight is 426.96. The purity is usually 95%.
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Biological Activity
3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, with the CAS number 1234868-57-5, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H27ClN2O4S, with a molecular weight of 427.0 g/mol. It features a chloro-substituted aromatic ring and a methoxy group, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H27ClN2O4S |
Molecular Weight | 427.0 g/mol |
CAS Number | 1234868-57-5 |
Pharmacological Profile
Research indicates that sulfonamides often exhibit various biological activities including anti-inflammatory and antimicrobial effects. The specific compound has shown promise in the following areas:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The structural components of this compound suggest it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide derivatives.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This could be significant in treating conditions like arthritis or other inflammatory diseases.
- Potential CNS Activity : Given the piperidine moiety, there is potential for central nervous system (CNS) activity, which could be explored further in neuropharmacological studies.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving animal models of inflammation, a related sulfonamide was administered to assess its effect on edema formation. The results showed a marked reduction in paw swelling compared to controls, indicating potential anti-inflammatory properties that may extend to our compound of interest.
Properties
IUPAC Name |
3-chloro-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4S/c1-14-10-17(15(2)27-14)13-23-8-6-16(7-9-23)12-22-28(24,25)18-4-5-20(26-3)19(21)11-18/h4-5,10-11,16,22H,6-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECOHYUATYERJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.